molecular formula C6H7IN2O2 B1587062 ethyl 4-iodo-1H-pyrazole-5-carboxylate CAS No. 179692-08-1

ethyl 4-iodo-1H-pyrazole-5-carboxylate

Cat. No. B1587062
M. Wt: 266.04 g/mol
InChI Key: MOURTQXAPIMDJC-UHFFFAOYSA-N
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Description

Ethyl 1H-pyrazole-4-carboxylate is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . It acts as an intermediate in organic synthesis .


Synthesis Analysis

The synthesis of ethyl 1-methyl-3-ethyl-4-bromine-1H-pyrazole-5-carboxylate has been reported . The organic layer was dried over Na2SO4, filtered, and concentrated to yield 29.1 g (90% yield, 88% purity) of 4b as a yellow oil . The synthesis of polysubstituted pyrazoles using hydrazine derivatives and 1,3-dicarbonyl compounds has also been mentioned .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single crystal X-ray analysis . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Ethyl 1H-pyrazole-4-carboxylate is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . It acts as an intermediate in organic synthesis . A series of novel 1H-pyrazole-5-carboxamide compounds were synthesized by condensing ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 266.04 . It is a solid at room temperature and should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

    Isoxazole Derivatives Synthesis

    • Results/Outcomes : The resulting isoxazole compounds exhibit diverse biological activities and can be further explored for potential drug development .

    Anticancer Research

    • Results/Outcomes : Some derivatives showed promising anticancer activity, making this compound a potential lead for further drug development .

    Anti-Inflammatory Agents

    • Results/Outcomes : Certain derivatives exhibited anti-inflammatory effects, suggesting their potential therapeutic use .

    Agrochemicals Development

    • Results/Outcomes : Some derivatives showed promising effects in pest control or crop yield enhancement .

    Photocatalysis

    • Results/Outcomes : Certain derivatives exhibited efficient photocatalytic activity, potentially useful for environmental remediation or organic synthesis .

    Metal-Organic Frameworks (MOFs)

    • Results/Outcomes : The resulting MOFs may have applications in gas storage, separation, or catalysis .

Safety And Hazards

The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

The compound has potential applications in the synthesis of bioactive chemicals and reactions in various media . It is suggested that 1H-pyrazole-5-carboxamide compounds containing the phenyl thiazole moiety could be considered as a precursor structure for further design of pesticides .

properties

IUPAC Name

ethyl 4-iodo-1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7IN2O2/c1-2-11-6(10)5-4(7)3-8-9-5/h3H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOURTQXAPIMDJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=NN1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385178
Record name ethyl 4-iodo-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-iodo-1H-pyrazole-5-carboxylate

CAS RN

179692-08-1
Record name ethyl 4-iodo-1H-pyrazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4-iodo-1H-pyrazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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